molecular formula C6H7IN2 B1285552 2-Amino-5-iodo-4-methylpyridine CAS No. 356561-08-5

2-Amino-5-iodo-4-methylpyridine

Cat. No. B1285552
Key on ui cas rn: 356561-08-5
M. Wt: 234.04 g/mol
InChI Key: HYRZCIXFHXERJT-UHFFFAOYSA-N
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Patent
US09131697B2

Procedure details

To a stirred solution of concentrated hydrochloride acid (233 mL) at 0° C. was added 5-iodo-4-methyl-pyridin-2-ylamine (25 g, 107 mmol, 1 eq) followed by addition of pre-dissolved sodium nitrite (29.5 g, 427 mmol, 4 eq) in water (100 mL) in drop wise manner over period of 30 minutes. Resulting reaction mixture was stirred at room temperature for 16 hours. After complete consumption of starting material, reaction mixture was cooled to 0° C. and pH was adjusted to 12 by saturated aqueous sodium hydroxide solution, extracted with DCM (3×200 mL). Combined organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to get brown oil (23 g, crude). Crude was purified by column chromatography using silica gel (100-200 mesh). Desired compound was eluted at 4% ethyl acetate in hexane to get title compound as brown oil (8 g, 30%). 1H NMR (400 MHz, CDCl3) δ: 2.38 (s, 3H), 7.21 (s, 1H), 8.59 (s, 1H). LC-MS (m/z): 253.7 (M+H).
Quantity
233 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[ClH:1].[I:2][C:3]1[C:4]([CH3:10])=[CH:5][C:6](N)=[N:7][CH:8]=1.N([O-])=O.[Na+]>O>[Cl:1][C:6]1[CH:5]=[C:4]([CH3:10])[C:3]([I:2])=[CH:8][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
233 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 g
Type
reactant
Smiles
IC=1C(=CC(=NC1)N)C
Step Two
Name
Quantity
29.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
After complete consumption of starting material, reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get brown oil (23 g, crude)
CUSTOM
Type
CUSTOM
Details
Crude was purified by column chromatography
WASH
Type
WASH
Details
Desired compound was eluted at 4% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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